

Spectroscopic Profile of Methyl 2-nitro-4-(trifluoromethyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-nitro-4-(trifluoromethyl)benzoate
Cat. No.:	B044799

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-nitro-4-(trifluoromethyl)benzoate** (CAS No. 228418-45-9). Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. The information herein is intended to support research and development activities by providing expected spectral characteristics and detailed experimental methodologies.

Chemical Structure and Properties

- IUPAC Name: **Methyl 2-nitro-4-(trifluoromethyl)benzoate**[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₉H₆F₃NO₄[\[1\]](#)[\[2\]](#)
- Molecular Weight: 249.15 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 228418-45-9[\[1\]](#)[\[2\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 2-nitro-4-(trifluoromethyl)benzoate**. These predictions are derived from the known spectral data of analogous compounds,

including methyl benzoate, various nitrobenzoates, and trifluoromethyl-substituted aromatic compounds.

¹H NMR (Proton NMR) Data (Predicted)

- Solvent: CDCl₃
- Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~8.2 - 8.4	d	~8.0	1H	Ar-H
~7.8 - 8.0	d	~8.0	1H	Ar-H
~7.6 - 7.8	s	-	1H	Ar-H
~3.9 - 4.0	s	-	3H	-OCH ₃

¹³C NMR (Carbon NMR) Data (Predicted)

- Solvent: CDCl₃
- Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~164 - 166	C=O (Ester)
~148 - 150	C-NO ₂
~135 - 137	C-CF ₃ (quartet)
~132 - 134	Ar-C
~128 - 130	Ar-C
~125 - 127	Ar-C
~122 - 124 (q)	-CF ₃
~52 - 54	-OCH ₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~2960 - 2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
~1730 - 1715	Strong	C=O Stretch (Ester)
~1600 - 1580	Medium	Aromatic C=C Stretch
~1530 - 1510	Strong	Asymmetric N-O Stretch (NO ₂)
~1350 - 1330	Strong	Symmetric N-O Stretch (NO ₂)
~1300 - 1100	Strong	C-F Stretch (CF ₃)
~1250 - 1000	Strong	C-O Stretch (Ester)

MS (Mass Spectrometry) Data (Predicted)

- Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Possible Fragment
249	Moderate	$[M]^+$
218	High	$[M - OCH_3]^+$
203	Moderate	$[M - NO_2]^+$
190	Low	$[M - COOCH_3]^+$
171	Moderate	$[M - NO_2 - OCH_3]^+$
145	High	$[C_7H_4F_3]^+$

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for standard organic compound analysis and can be adapted for **Methyl 2-nitro-4-(trifluoromethyl)benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, or $Acetone-d_6$) in an NMR tube. Ensure the solid is fully dissolved.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.

- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
 - Process the data similarly to the ^1H spectrum and reference it to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common method for solid samples.

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Press the sample firmly against the crystal using the pressure clamp.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

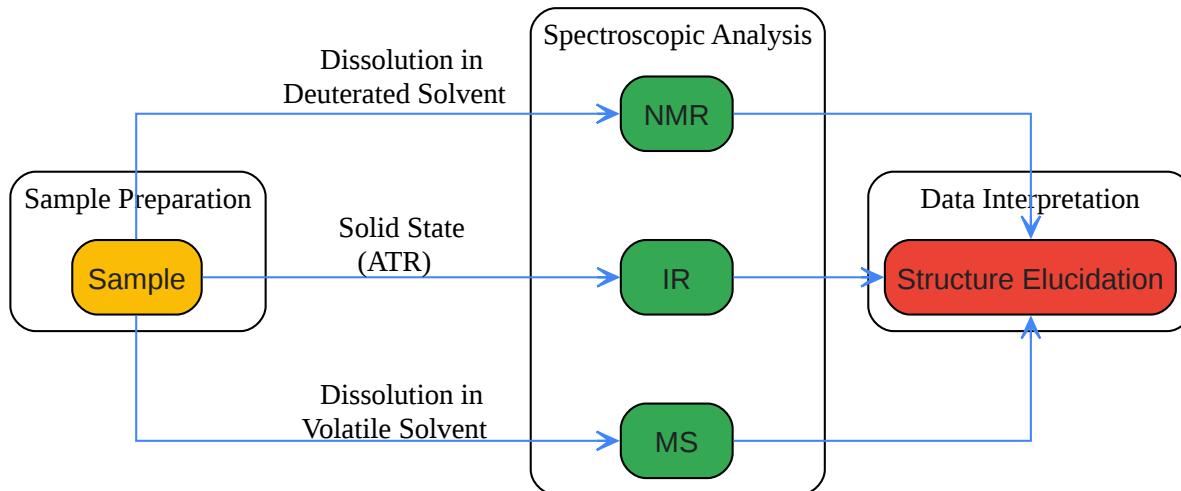
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the compound from any impurities and to determine its mass spectrum.

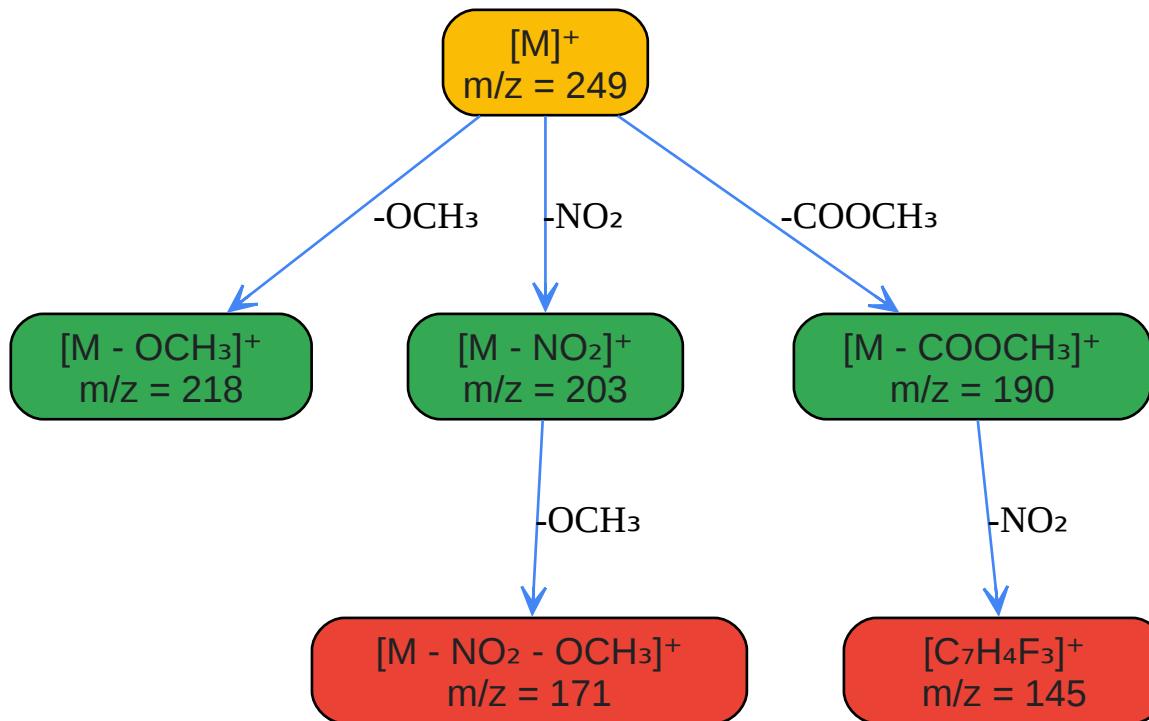
- **Sample Preparation:** Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Conditions:**
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness) is suitable.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- **MS Conditions:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a predicted fragmentation pathway in mass spectrometry.

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A logical workflow for the spectroscopic analysis of **Methyl 2-nitro-4-(trifluoromethyl)benzoate**.

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Predicted electron ionization mass fragmentation pathway for **Methyl 2-nitro-4-(trifluoromethyl)benzoate**.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-nitro-4-(trifluoromethyl)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044799#spectroscopic-data-of-methyl-2-nitro-4-trifluoromethyl-benzoate-nmr-ir-ms>]

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